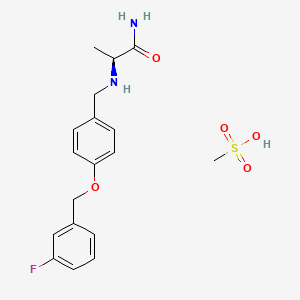

Safinamide Mesylate

Description

Properties

IUPAC Name |

(2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2.CH4O3S/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14;1-5(2,3)4/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H3,(H,2,3,4)/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOCHIUQOBQIAC-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942414 | |

| Record name | Safinamide mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202825-46-5 | |

| Record name | Safinamide mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202825-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Safinamide mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202825465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Safinamide mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-, (2S)-, methanesulfonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAFINAMIDE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS90V3DTX0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Safinamide Mesylate: A Technical Guide to its Dual Mechanism of Action for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safinamide mesylate, marketed under the brand name Xadago®, is an alpha-aminoamide derivative with a unique, dual mechanism of action, positioning it as a significant therapeutic agent in the management of Parkinson's disease.[1] It functions as both a highly selective and reversible monoamine oxidase B (MAO-B) inhibitor and a modulator of glutamate release through the blockade of voltage-gated sodium channels.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of safinamide, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.

Core Mechanism of Action: A Dual Approach

Safinamide's therapeutic efficacy stems from its ability to concurrently target two key neurotransmitter systems implicated in the pathophysiology of Parkinson's disease: the dopaminergic and glutamatergic systems.[4]

Dopaminergic Modulation via MAO-B Inhibition

Safinamide is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme primarily responsible for the degradation of dopamine in the brain.[2][5] By inhibiting MAO-B, safinamide increases the synaptic and extrasynaptic concentrations of dopamine, thereby potentiating dopaminergic neurotransmission and alleviating the motor symptoms of Parkinson's disease.[3] The reversibility of its binding to MAO-B distinguishes it from other MAO-B inhibitors like selegiline and rasagiline, potentially reducing the risk of certain drug interactions.[6]

Signaling Pathway: Dopaminergic Modulation by Safinamide

Caption: Dopaminergic pathway modulation by safinamide.

Glutamatergic Modulation via Sodium Channel Blockade

In addition to its effects on the dopaminergic system, safinamide modulates glutamatergic neurotransmission.[7] This is achieved through the state- and use-dependent blockade of voltage-gated sodium channels (VGSCs).[4] In pathological conditions characterized by neuronal hyperexcitability, such as Parkinson's disease, there is an excessive release of the excitatory neurotransmitter glutamate.[3] By blocking VGSCs, safinamide stabilizes the neuronal membrane and reduces abnormal glutamate release, thereby mitigating glutamate-mediated excitotoxicity and contributing to its neuroprotective effects.[7]

Signaling Pathway: Glutamatergic Modulation by Safinamide

Caption: Glutamatergic pathway modulation by safinamide.

Quantitative Data

The following tables summarize the key quantitative data related to the mechanism of action and efficacy of safinamide mesylate.

Table 1: In Vitro Inhibitory Activity of Safinamide

| Target | Species | IC50 / Ki | Reference |

| MAO-B | Human | IC50: 0.079 µM | [8] |

| MAO-A | Human | IC50: 80 µM | [8] |

| MAO-B | Rat | IC50: 0.098 µM | [8] |

| MAO-A | Rat | IC50: 485 µM | [8] |

| Voltage-Gated Sodium Channels (depolarized) | Rat | IC50: 8 µM | [8] |

| Voltage-Gated Sodium Channels (resting) | Rat | IC50: 262 µM | [8] |

| Dopamine Transporter (DAT) | Human | IC50: 8.44 µM | [9] |

| Serotonin Transporter (SERT) | Rat | IC50: 6 µM | [9] |

Table 2: Clinical Efficacy of Safinamide in Parkinson's Disease (Adjunct to Levodopa)

| Study | Safinamide Dose | Change in "ON" Time (without troublesome dyskinesia) vs. Placebo | Change in UPDRS Part III Score vs. Placebo | Reference |

| SETTLE | 50-100 mg/day | +0.96 hours | -1.82 | [10] |

| Study 016 | 50 mg/day | +0.51 hours | -1.8 | |

| Study 016 | 100 mg/day | +0.55 hours | -2.6 |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the characterization of safinamide's mechanism of action.

Monoamine Oxidase B (MAO-B) Inhibition Assay

Objective: To determine the in vitro inhibitory potency of safinamide on MAO-B activity.

Methodology: A fluorometric or spectrophotometric assay is typically employed using a specific MAO-B substrate, such as kynuramine or benzylamine.

Experimental Workflow: MAO-B Inhibition Assay

Caption: Workflow for a typical MAO-B inhibition assay.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the inhibitory effect of safinamide on voltage-gated sodium channels.

Methodology: This technique allows for the recording of ionic currents across the cell membrane of isolated neurons or cells expressing the channel of interest.

Experimental Workflow: Patch-Clamp Electrophysiology

Caption: Workflow for whole-cell patch-clamp electrophysiology.

In Vivo Microdialysis

Objective: To measure the effect of safinamide on extracellular glutamate levels in specific brain regions of living animals.

Methodology: A microdialysis probe is implanted into the brain region of interest (e.g., striatum) of a freely moving animal. The probe is perfused with an artificial cerebrospinal fluid (aCSF), and the collected dialysate is analyzed for neurotransmitter content.

Experimental Workflow: In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis.

Conclusion

Safinamide mesylate's distinctive dual mechanism of action, encompassing both potent, reversible MAO-B inhibition and modulation of glutamate release via sodium channel blockade, provides a multi-faceted approach to the treatment of Parkinson's disease. This technical guide has provided a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental workflows, to aid researchers and drug development professionals in their understanding and further investigation of this important therapeutic agent. The synergistic effects on both the dopaminergic and glutamatergic systems likely contribute to its observed clinical efficacy in improving motor symptoms and motor fluctuations in patients with Parkinson's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of safinamide on non-motor, cognitive, and behavioral symptoms in fluctuating Parkinson’s disease patients: a prospective longitudinal study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Current Evidence for the Use of Safinamide for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safinamide in the treatment pathway of Parkinson’s Disease: a European Delphi Consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Safinamide mesylate? [synapse.patsnap.com]

- 8. iris.unife.it [iris.unife.it]

- 9. go.drugbank.com [go.drugbank.com]

- 10. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

Reversible MAO-B inhibition properties of safinamide

An In-depth Technical Guide to the Reversible MAO-B Inhibition Properties of Safinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Safinamide is a third-generation monoamine oxidase B (MAO-B) inhibitor characterized by its selective and reversible mechanism of action.[1][2][3] This technical guide provides a comprehensive overview of the biochemical and pharmacological properties of safinamide, with a focus on its interaction with MAO-B. The document summarizes key quantitative data, details experimental methodologies for assessing its inhibitory activity, and visualizes the underlying molecular interactions and pathways. Unlike irreversible MAO-B inhibitors such as selegiline and rasagiline, which form covalent bonds with the enzyme, safinamide's non-covalent binding allows for a more controlled and potentially safer pharmacological profile.[1][4] Beyond its primary role in modulating dopaminergic pathways, safinamide also exhibits non-dopaminergic effects, including the blockade of voltage-gated sodium channels and modulation of glutamate release, contributing to its clinical efficacy in Parkinson's disease.[5][6][7]

Quantitative Analysis of MAO-B Inhibition

The potency and selectivity of safinamide as a MAO-B inhibitor have been quantified across various preclinical and in vitro models. The following tables summarize the key inhibitory constants (IC50 and Ki) and selectivity ratios.

Table 1: Inhibitory Potency (IC50) of Safinamide against MAO-B

| Species/Tissue Source | IC50 (nM) | Reference |

| Human Brain | 79 | [1] |

| Rat Brain | 98 | [1][3] |

| Human Platelet-Rich Plasma | 9.3 | [8] |

Table 2: Inhibition Constants (Ki) and Selectivity of Safinamide

| Enzyme Source | Ki (µM) vs MAO-B | Ki (µM) vs MAO-A | Selectivity Ratio (MAO-A Ki / MAO-B Ki) | Reference |

| Recombinant Human Enzymes | 0.5 | 350 | 700 | [4] |

Table 3: Comparative Selectivity Ratios of MAO-B Inhibitors

| Inhibitor | Brain MAO-B/MAO-A Selectivity Ratio | Reference |

| Safinamide | ~1000 | [1] |

| Rasagiline | ~50 | [1] |

Mechanism of Reversible MAO-B Inhibition

Safinamide's reversibility is a key distinguishing feature. Unlike irreversible inhibitors that form a covalent adduct with the flavin cofactor of MAO-B, safinamide binds non-covalently to the enzyme's active site.[1][4] This interaction is characterized by a dynamic equilibrium, allowing for the recovery of enzyme activity upon dissociation of the inhibitor.

High-resolution X-ray crystallography has revealed that safinamide binds within the active site of human MAO-B, occupying both the substrate and entrance cavities.[4] The 3-fluorobenzyloxy moiety of safinamide is situated in the entrance cavity, while the aromatic ring with the primary amide group orients towards the flavin cofactor in the substrate cavity.[4] The amide group forms hydrogen bonds with Gln206 and an ordered water molecule, contributing to its binding affinity.[4] This extended conformation across the bipartite active site is crucial for its high selectivity for MAO-B over MAO-A, as the active site of MAO-A lacks this dual-cavity structure.[4]

The reversibility of safinamide has been demonstrated in preclinical studies where full recovery of MAO-B activity was observed within 24 hours in the mouse brain after a single injection and within five days in human platelets following a single oral dose.[1]

Caption: Reversible binding of safinamide to the MAO-B active site.

Experimental Protocols for Assessing MAO-B Inhibition

The determination of safinamide's inhibitory activity on MAO-B involves standardized biochemical assays. A general protocol is outlined below.

3.1. Materials and Reagents

-

Enzyme Source: Recombinant human MAO-B or mitochondrial fractions isolated from brain tissue (e.g., rat or human).

-

Substrate: Benzylamine for MAO-B activity.[4]

-

Inhibitor: Safinamide dissolved in a suitable solvent (e.g., DMSO).

-

Buffer: 50 mM potassium phosphate buffer, pH 7.5.[4]

-

Detection Reagent: A reagent to quantify the product of the enzymatic reaction (e.g., hydrogen peroxide or the corresponding aldehyde).

3.2. Assay Procedure

-

Enzyme Preparation: The MAO-B enzyme preparation is diluted to an appropriate concentration in the assay buffer.

-

Inhibitor Incubation (for IC50 determination): A range of safinamide concentrations is pre-incubated with the enzyme preparation for a defined period at a specific temperature (e.g., 25°C).[4]

-

Enzymatic Reaction Initiation: The reaction is initiated by the addition of the substrate (benzylamine).

-

Reaction Incubation: The reaction mixture is incubated for a specific time, allowing for the enzymatic conversion of the substrate to its product.

-

Reaction Termination: The reaction is stopped, typically by the addition of an acid or by heat denaturation.

-

Product Quantification: The amount of product formed is measured using a suitable detection method, such as spectrophotometry or fluorometry.

-

Data Analysis: The percentage of inhibition for each safinamide concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

3.3. Determination of Ki and Reversibility

To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive), initial velocity studies are performed at various substrate and inhibitor concentrations.[4] Data are then fitted to appropriate enzyme kinetic models, such as the Michaelis-Menten equation for competitive inhibition.

Reversibility can be assessed by dialysis or by washing the enzyme-inhibitor complex and measuring the recovery of enzyme activity.[9] A significant recovery of activity indicates reversible inhibition.

Caption: Experimental workflow for determining the IC50 of safinamide.

Dual Mechanism of Action: Dopaminergic and Glutamatergic Pathways

Safinamide's clinical efficacy is attributed to its dual mechanism of action, which involves both dopaminergic and non-dopaminergic (glutamatergic) pathways.[5][6][7]

-

Dopaminergic Pathway: By reversibly inhibiting MAO-B, safinamide reduces the degradation of dopamine in the brain, thereby increasing dopaminergic neurotransmission.[6][10] This is the primary mechanism for its antiparkinsonian effects.

-

Glutamatergic Pathway: Safinamide also blocks voltage-gated sodium and calcium channels.[5][7] This action leads to the modulation of stimulated glutamate release.[5][7] The reduction of excessive glutamate release may contribute to its neuroprotective effects and its efficacy in managing motor fluctuations and dyskinesia.[1][11]

Caption: Safinamide's dual action on dopaminergic and glutamatergic pathways.

Conclusion

Safinamide is a potent, selective, and reversible inhibitor of MAO-B. Its non-covalent binding to the enzyme's active site confers a favorable pharmacodynamic profile, allowing for the recovery of enzyme function. The quantitative data from in vitro and preclinical studies consistently demonstrate its high affinity and selectivity for MAO-B. The dual mechanism of action, targeting both dopamine metabolism and glutamate release, provides a multifaceted approach to the treatment of Parkinson's disease. This technical guide provides a foundational understanding of the core properties of safinamide, which should be valuable for researchers and professionals in the field of neuropharmacology and drug development.

References

- 1. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Safinamide: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. neurology.org [neurology.org]

- 11. Randomized trial of safinamide add-on to levodopa in Parkinson's disease with motor fluctuations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Modulation of Glutamate Release by Safinamide Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Safinamide mesylate is a multifaceted pharmaceutical agent utilized in the management of Parkinson's disease. Its therapeutic efficacy is attributed to a dual mechanism of action: the selective and reversible inhibition of monoamine oxidase B (MAO-B) and the modulation of glutamate release.[1][2] This technical guide provides a comprehensive overview of the core mechanisms by which safinamide modulates glutamate release, with a focus on its interaction with voltage-gated ion channels. Detailed experimental protocols and quantitative data from key studies are presented to offer a thorough understanding for research and drug development applications.

Core Mechanism of Glutamate Release Modulation

Safinamide's primary non-dopaminergic mechanism involves the inhibition of excessive glutamate release, which is implicated in neuronal excitotoxicity. This modulation is primarily achieved through the state- and use-dependent blockade of voltage-gated sodium channels (Nav) and the inhibition of N-type (Cav2.2) calcium channels.[2][3][4] By targeting these channels, safinamide effectively reduces neuronal hyperexcitability and subsequent neurotransmitter release.

Signaling Pathway of Glutamate Release Modulation by Safinamide

The following diagram illustrates the signaling pathway through which safinamide modulates glutamate release.

Quantitative Data on Safinamide's Inhibition of Ion Channels and Glutamate Release

The following tables summarize the quantitative data from various studies on the effects of safinamide on ion channels and glutamate release.

Table 1: Inhibition of Voltage-Gated Sodium Channels (Nav) by Safinamide

| Channel Subtype | Cell Type | Experimental Condition | IC50 (µM) | Reference |

| hNav1.4 | HEK293T cells | Holding Potential: -120 mV, Stimulation: 0.1 Hz | 160 | [5] |

| hNav1.4 | HEK293T cells | Holding Potential: -120 mV, Stimulation: 10 Hz | 33 | [5] |

| hNav1.4 | HEK293T cells | Holding Potential: -90 mV, Stimulation: 50 Hz (Myotonia-mimicking) | 6 | [5] |

| Rat Cortical Neurons | - | Resting State | 262 | |

| Rat Cortical Neurons | - | Depolarized State | 8 |

Table 2: Inhibition of Veratridine-Evoked Glutamate Release by Safinamide in Rat Brain Regions

| Brain Region | Animal Model | Safinamide Dose (i.p.) | Stimulus | % Inhibition of Glutamate Release | Reference |

| Globus Pallidus | 6-OHDA hemilesioned rats | 15 mg/kg | Veratridine (10 µM) | 80% | |

| Subthalamic Nucleus | 6-OHDA hemilesioned rats | 15 mg/kg | Veratridine (10 µM) | 72% | |

| Striatum | 6-OHDA hemilesioned rats | 15 mg/kg | Veratridine (10 µM) | No significant inhibition | [3] |

| Substantia Nigra | 6-OHDA hemilesioned rats | 15 mg/kg | Veratridine (10 µM) | No significant inhibition | [3] |

| Hippocampus | Naïve rats | 15 mg/kg | Veratridine | Maximal inhibition |

Note: 6-OHDA (6-hydroxydopamine) is a neurotoxin used to create animal models of Parkinson's disease.

Detailed Experimental Protocols

In Vivo Microdialysis for Glutamate Measurement

This protocol outlines the methodology for measuring extracellular glutamate levels in the brain of freely moving rats.

Objective: To quantify the effect of safinamide on veratridine-evoked glutamate release in specific brain regions.

Workflow Diagram:

Materials:

-

6-hydroxydopamine (6-OHDA) for creating Parkinson's disease model rats.

-

Microdialysis probes.

-

Artificial cerebrospinal fluid (aCSF).

-

Safinamide mesylate solution.

-

Veratridine solution.

-

HPLC system with a fluorescence detector.

-

O-phthaldialdehyde (OPA) for derivatization.

Procedure:

-

Animal Model: Induce unilateral lesions in the medial forebrain bundle of rats using 6-OHDA to create a model of Parkinson's disease.[6]

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., globus pallidus, subthalamic nucleus).[3]

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate.

-

Baseline Collection: Collect baseline dialysate samples to establish basal glutamate levels.

-

Drug Administration: Administer safinamide (e.g., 15 mg/kg, i.p.) or vehicle.[6]

-

Stimulation: After a set time, switch the perfusion fluid to aCSF containing veratridine (e.g., 10 µM) to induce glutamate release.[3]

-

Sample Collection: Collect dialysate samples at regular intervals during and after stimulation.

-

Sample Analysis:

-

Derivatize the amino acids in the dialysate samples with OPA.[7]

-

Analyze the samples using HPLC with fluorescence detection to quantify glutamate concentrations.

-

-

Data Analysis: Compare the veratridine-evoked glutamate release in safinamide-treated animals to control animals.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the method for assessing the inhibitory effect of safinamide on voltage-gated sodium channels in cultured neurons.

Objective: To determine the IC50 of safinamide for voltage-gated sodium channels.

Workflow Diagram:

Materials:

-

HEK293T cells transfected with the desired sodium channel subtype (e.g., hNav1.4).[5]

-

Patch-clamp rig with amplifier and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

Intracellular and extracellular recording solutions.

-

Safinamide mesylate solutions of varying concentrations.

Procedure:

-

Cell Culture: Culture HEK293T cells expressing the target sodium channel subtype.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a specific resistance and fill with intracellular solution.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving electrical access to the cell's interior.

-

Voltage-Clamp Protocol:

-

Drug Application: Perfuse the cell with extracellular solution containing a known concentration of safinamide and repeat the voltage-clamp protocol.

-

Data Acquisition: Record the resulting sodium currents in the absence and presence of different concentrations of safinamide.

-

Data Analysis: Measure the peak sodium current amplitude at each safinamide concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

Safinamide mesylate modulates glutamate release primarily through the state- and use-dependent inhibition of voltage-gated sodium channels and N-type calcium channels. This mechanism contributes to its neuroprotective effects and its efficacy in managing symptoms of Parkinson's disease. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals investigating the pharmacology of safinamide and related compounds. Further research into the specific interactions with different ion channel subtypes will continue to refine our understanding of this multifaceted drug.

References

- 1. What is the mechanism of Safinamide mesylate? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Safinamide inhibits in vivo glutamate release in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Safinamide's potential in treating nondystrophic myotonias: Inhibition of skeletal muscle voltage-gated sodium channels and skeletal muscle hyperexcitability in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safinamide Modulates Striatal Glutamatergic Signaling in a Rat Model of Levodopa-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of glutamate uptake by high performance liquid chromatography (HPLC) in preparations of retinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure and Polymorphism of Safinamide Mesylate: A Technical Guide

Introduction

Safinamide mesylate, the active pharmaceutical ingredient (API) in Xadago®, is a selective and reversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2][3] The solid-state properties of an API, including its crystal structure and potential for polymorphism, are of paramount importance in drug development. Different polymorphic forms of a drug substance can exhibit variations in physicochemical properties such as solubility, dissolution rate, stability, and bioavailability, which can significantly impact the safety and efficacy of the final drug product. This technical guide provides an in-depth overview of the known crystal structures and polymorphic forms of safinamide mesylate, along with the experimental methodologies employed for their characterization.

Polymorphic Forms of Safinamide Mesylate

Several polymorphic forms of safinamide mesylate have been identified and characterized, including anhydrous and hydrated crystalline forms. The two most prominently discussed forms in the scientific literature are a hemihydrate form, referred to as SM_E, and an anhydrous form found in the commercial Xadago® tablets.[4][5] Additionally, several other forms, designated as Form A1, Form B, and Form C, have been described in patent literature.[6][7][8][9]

Table 1: Crystallographic Data of Safinamide Mesylate Polymorphs

| Form | Crystal System | Space Group | Unit Cell Volume (ų) | Molecules per Asymmetric Unit (Z') | Hydration State | Reference |

| SM_E | Monoclinic | P2₁ | 1905.0 | 2 | Hemihydrate | [4][10] |

| Anhydrous (Xadago®) | Orthorhombic | P2₁2₁2₁ | Not specified | 1 | Anhydrous | [4][10] |

| Polymorph I (Safinamide HCl) | Triclinic | P1 | Not specified | 3 | N/A | [4][10] |

| Polymorph II (Safinamide HCl) | Orthorhombic | P2₁2₁2₁ | Not specified | 1 | N/A | [4][10] |

Note: Data for Polymorphs I and II of Safinamide HCl are included for comparative purposes as they provide insight into the conformational flexibility of the safinamide molecule.

Characterization of Polymorphic Forms

The identification and characterization of safinamide mesylate polymorphs have been accomplished through a combination of advanced analytical techniques, primarily X-ray diffraction, thermal analysis, and spectroscopy.[4][10]

1. X-ray Diffraction (XRD)

Single-crystal and powder X-ray diffraction are fundamental techniques for elucidating the crystal structure and identifying different polymorphic forms.

-

Single-Crystal X-ray Diffraction (SC-XRD): This technique has been instrumental in determining the precise crystal and molecular structure of the SM_E hemihydrate form at 100 K.[4][5] The analysis revealed a monoclinic crystal system with the space group P2₁, containing two independent safinamide molecules in the asymmetric unit.[4][10]

-

Powder X-ray Diffraction (PXRD): PXRD is used to characterize the bulk crystalline material and is a key tool in distinguishing between different polymorphs. The anhydrous form present in Xadago® tablets was identified as having an orthorhombic crystal system with the space group P2₁2₁2₁.[4][11] Patent literature also provides characteristic PXRD peaks for other forms, which are summarized in the table below.

Table 2: Characteristic PXRD Peaks (2θ) for Safinamide Mesylate Polymorphs

| Form | Characteristic 2θ Peaks (°) |

| Form B | 7.82, 8.51, 13.01, 17.82, 18.71, 20.37, 21.98, 22.90 (± 0.2)[6] |

| Form C | 8.503, 17.029, 20.087, 20.346, 21.965, 23.838 (± 0.1)[7] |

| Form A1 | 18.6, 20.3, 20.6, 22.8 (± 0.1)[9] |

2. Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to investigate the thermal behavior of the different polymorphic forms, including melting points, phase transitions, and dehydration events.

-

Differential Scanning Calorimetry (DSC): For the SM_E hemihydrate form, DSC analysis shows a broad endothermic peak with a maximum at 55.7 °C, which corresponds to a dehydration process, and a sharp endothermic peak at 215.9 °C, attributed to the melting of the material.[4] A patent for Form B reports an endothermic peak at 213.9 ± 5.0 °C.[6]

-

Thermogravimetric Analysis (TGA): TGA of the SM_E form shows a weight loss of 2.346% between 30-60 °C, confirming the loss of water.[4]

Table 3: Thermal Analysis Data for Safinamide Mesylate Polymorphs

| Form | DSC Endothermic Peaks (°C) | TGA Weight Loss (%) |

| SM_E (Hemihydrate) | 55.7 (dehydration), 215.9 (melting) | 2.346 (30-60 °C) |

| Form B | 213.9 (± 5.0) | Not specified |

3. Spectroscopic Techniques

Solid-state Nuclear Magnetic Resonance (ssNMR) and other spectroscopic methods provide further insight into the molecular structure and dynamics within the crystal lattice.

-

Solid-State NMR (ssNMR): 13C and 15N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectroscopy has been used to study the SM_E form and the safinamide mesylate in Xadago® tablets.[4] The spectra of the SM_E form are consistent with the presence of two crystallographically non-equivalent molecules in the asymmetric unit.[4]

Interconversion and Stability

The stability and interconversion of polymorphic forms are critical considerations. The SM_E hemihydrate form can be converted to an anhydrous form (SM_D) by heating at 80 °C for one hour.[4] Conversely, the anhydrous form of safinamide mesylate in Xadago® tablets can undergo a phase transformation to the P2₁ form (hemihydrate) in a high-humidity environment, a process that is reversible upon heating to 80 °C.[4][10] A reversible thermal transformation between Z' = 1 and Z' = 3 crystallographic forms has also been observed for the commercial API in the 0–20 °C temperature range.[4][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of polymorphic forms.

1. Crystallization of SM_E Hemihydrate Form

-

Procedure: The SM_E hemihydrate form was obtained by recrystallization of the safinamide mesylate API from a water-ethanol mixture (1:9 v/v).[4]

2. Powder X-ray Diffraction (PXRD)

-

Instrumentation: A diffractometer with Cu-Kα radiation is typically used.

-

Data Collection: For the anhydrous form from tablets, the data range was 3–85° 2θ with a step of 0.02°.[4]

-

Data Analysis: Indexing of the experimental diffraction data can be performed using software like DICVOL04 as implemented in Expo2014.[4]

3. Differential Scanning Calorimetry (DSC)

-

Instrumentation: A DSC 2920 (TA Instruments) or similar calorimeter can be used.[4][10]

-

Sample Preparation: Samples are typically weighed into aluminum pans.

-

Heating Rate: A heating rate of 5 °C/min is commonly employed.[4][10]

-

Temperature Range: A typical temperature range for analysis is from 0 to 250 °C.[4]

4. Thermogravimetric Analysis (TGA)

-

Instrumentation: A TGA instrument, often coupled with a DSC.

-

Heating Rate: A heating rate of 5 °C/min has been used.[4][10]

5. Solid-State NMR (ssNMR) Spectroscopy

-

Instrumentation: A Bruker Avance III spectrometer (e.g., 600 MHz) equipped with a MAS probe head.[4]

-

Sample Preparation: Samples are packed into ZrO₂ rotors (e.g., 1.3 mm).

-

Experimental Parameters: For 13C CP/MAS experiments, a spinning rate of 8 kHz, a proton 90° pulse length of 4 µs, and a contact time of 2 ms can be used.[10]

Visualizations

Diagram 1: Polymorphic Characterization Workflow

Caption: Workflow for the characterization of safinamide mesylate polymorphs.

Diagram 2: Relationship and Interconversion of Safinamide Mesylate Forms

Caption: Interconversion pathways between safinamide mesylate forms.

References

- 1. Two polymorphs of safinamide, a selective and reversible inhibitor of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safinamide Mesylate | C18H23FN2O5S | CID 3038502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Safinamide - Wikipedia [en.wikipedia.org]

- 4. Solid-State Study of the Structure, Dynamics, and Thermal Processes of Safinamide Mesylate—A New Generation Drug for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN105017060A - Novel polymorph of safinamide and preparation method therefor - Google Patents [patents.google.com]

- 7. CN106336363B - A kind of safinamide Mesylate Form C and preparation method thereof - Google Patents [patents.google.com]

- 8. WO2011047767A1 - Novel polymorphic forms of (s)-2-[-4-(3-fluoro-benzyloxy)-benzylamino]-propionamide mesylate salt and processes of manufacturing thereof - Google Patents [patents.google.com]

- 9. EP2314569A1 - Novel polymorphic forms of (S)-2-[4-(3-Fluoro-benzyloxy)-benzylamino]-propionamide mesylate salt and processes of manufacturing thereof - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: The Use of Safinamide in Preclinical Animal Models of Parkinson's Disease

Introduction

Safinamide is a multifaceted compound utilized in the treatment of Parkinson's disease (PD), distinguished by its dual mechanism of action.[1][2] It functions as a highly selective and reversible monoamine oxidase B (MAO-B) inhibitor and a modulator of glutamate release, achieved through the state-dependent blockade of voltage-gated sodium (Na+) channels and N-type calcium (Ca2+) channels.[3][4][5][6][7] This unique pharmacological profile allows safinamide to not only enhance dopaminergic neurotransmission but also to mitigate the effects of excessive glutamatergic activity, which is implicated in neuronal damage and motor complications.[8][9] Preclinical studies in various animal models have been instrumental in elucidating these mechanisms and demonstrating its potential for both symptomatic relief and neuroprotection.[4][10]

Key Applications in Animal Models

Safinamide has been extensively evaluated in neurotoxin-based and symptomatic animal models of Parkinson's disease.

-

Neuroprotection and Disease Modification: In the 6-hydroxydopamine (6-OHDA) rat model, a gold standard for mimicking the dopaminergic neurodegeneration seen in PD, safinamide has shown significant neuroprotective effects.[10][11] Studies demonstrate that its administration protects dopaminergic neurons in the substantia nigra pars compacta (SNc) from degeneration and suppresses the associated activation of microglia, suggesting anti-inflammatory properties.[10][12] Similarly, in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model, safinamide pretreatment can prevent dopamine depletion and neuronal cell death.[3][4] These findings suggest that safinamide may not only manage symptoms but also slow the progression of neurodegeneration.[10][11]

-

Symptomatic Relief of Motor Deficits: Safinamide effectively alleviates parkinsonian motor impairments in animal models. In rats with drug-induced tremulous jaw movements—a model for parkinsonian tremor—safinamide significantly reduces the frequency of these movements.[13][14][15] This effect is observed in tremors induced by various agents, highlighting its robust anti-tremor properties.[13][14]

-

Adjunctive Therapy and Management of L-DOPA Complications: Animal models have been crucial in validating safinamide's role as an add-on therapy to levodopa (L-DOPA).[3] In the MPTP-lesioned macaque model, safinamide prolongs the motor response to L-DOPA and, importantly, reduces the severity of L-DOPA-induced dyskinesias in a dose-dependent manner.[16] This is attributed to its ability to modulate abnormal glutamate release in the basal ganglia, a key factor in the development of dyskinesia.[2][8]

Quantitative Data from Animal Studies

The efficacy of safinamide has been quantified across various preclinical models, providing a basis for its clinical development.

Table 1: Efficacy of Safinamide in Neuroprotection Models

| Animal Model | Toxin/Lesion | Safinamide Treatment | Key Outcomes | Reference |

|---|---|---|---|---|

| Sprague-Dawley Rat | 6-OHDA (unilateral, medial forebrain bundle) | 50 and 150 mg/ml via subcutaneous mini-pumps for 7 days | At 150 mg/ml: 80% survival of dopaminergic neurons (vs. 50% in vehicle); 55% reduction in activated microglia. | [10][11] |

| Mouse | MPTP | Pre-treatment with 10, 20, 40, 80 mg/kg, i.p. | Fully prevented forebrain dopamine depletion and neuronal cell death in the substantia nigra. |[3][12] |

Table 2: Efficacy of Safinamide in Symptomatic Models

| Animal Model | Condition | Safinamide Treatment | Key Outcomes | Reference |

|---|---|---|---|---|

| Sprague-Dawley Rat | Drug-induced tremulous jaw movements (galantamine, pilocarpine, or pimozide) | 5.0 - 10.0 mg/kg, i.p. | Significantly reduced the number of tremulous jaw movements. | [13][14] |

| MPTP-lesioned Macaque | L-DOPA-induced dyskinesia | Dose-dependent | Prolonged motor response to L-DOPA and reduced dyskinesias. | [16] |

| Rat | Haloperidol-induced parkinsonism | Acute administration | Inhibited the haloperidol-induced increase in nigral glutamate release. |[8] |

Table 3: Pharmacological Profile of Safinamide

| Target | Metric | Value | Reference |

|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | IC50 | 450 nM | [3] |

| Voltage-Gated Na+ Channels | IC50 | 8.2 µM | [3] |

| N-Type Ca2+ Channels | IC50 | 31.5 µM |[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are protocols for key experiments involving safinamide in PD animal models.

Protocol 1: 6-OHDA-Induced Neurodegeneration Model in Rats

This protocol describes the induction of a unilateral lesion of dopaminergic neurons to model PD and test the neuroprotective effects of safinamide.

1. Animals:

-

Male Sprague-Dawley rats (200-250g).

-

House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Materials:

-

6-hydroxydopamine (6-OHDA) hydrochloride

-

Ascorbic acid (0.02% in sterile saline)

-

Desipramine (to protect noradrenergic neurons)

-

Stereotaxic apparatus

-

Hamilton syringe

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Safinamide

-

Osmotic mini-pumps

3. Procedure:

-

Pre-treatment: 30 minutes prior to surgery, administer desipramine (25 mg/kg, i.p.) to prevent uptake of 6-OHDA by noradrenergic terminals.

-

Anesthesia & Stereotaxic Surgery: Anesthetize the rat and secure it in the stereotaxic frame.

-

Neurotoxin Injection:

-

Dissolve 6-OHDA in cold 0.02% ascorbic acid-saline solution to a final concentration (e.g., 4 µg/µl).

-

Drill a small burr hole in the skull over the target coordinates for the medial forebrain bundle (MFB).

-

Slowly infuse 6-OHDA (e.g., 8 µg in 2 µl) into the MFB of one hemisphere using the Hamilton syringe. The contralateral side serves as an internal control.[10]

-

Leave the needle in place for 5-10 minutes post-injection to allow for diffusion before slowly retracting it.

-

-

Safinamide Administration:

-

On the day of or the day after the 6-OHDA injection, implant a pre-filled osmotic mini-pump subcutaneously in the rat's back.[10][11]

-

Pumps should be filled to deliver the desired concentration of safinamide (e.g., to achieve plasma levels equivalent to 50 or 150 mg/ml) or vehicle for a continuous period (e.g., 7 days).[10][11]

-

-

Post-operative Care: Provide post-operative analgesia and monitor the animals for recovery.

4. Endpoint Analysis:

-

After the treatment period (e.g., 7 days), perfuse the animals and process the brain tissue for immunohistochemical analysis (see Protocol 3).

Protocol 2: Tremulous Jaw Movement (TJM) Model in Rats

This protocol assesses the ability of safinamide to reduce parkinsonian tremor.

1. Animals:

-

Male Sprague-Dawley rats (250-350g).

2. Materials:

-

Tremor-inducing agent (e.g., galantamine, 3.0 mg/kg; pilocarpine, 0.5 mg/kg; or pimozide, 1.0 mg/kg).[13][14]

-

Vehicle (e.g., saline or appropriate solvent).

-

Observation chambers with a clear floor.

-

Stopwatch.

3. Procedure:

-

Habituation: Place rats individually in observation chambers for at least 30 minutes to acclimate.

-

Safinamide/Vehicle Administration: Administer the chosen dose of safinamide or vehicle via intraperitoneal (i.p.) injection.

-

Induction of Tremors: After a set pre-treatment time (e.g., 30-60 minutes), administer the tremor-inducing agent (e.g., galantamine, i.p.).[13][14]

-

Behavioral Observation:

-

Immediately after induction, begin observing the rats for TJMs.

-

An observer, blind to the treatment conditions, should record the number of individual jaw movements (vertical deflections of the lower jaw) over a set period (e.g., 5-minute intervals for 30-60 minutes).[13]

-

The rat should be resting but not sleeping or engaging in other oral behaviors (e.g., grooming) for a TJM to be counted.

-

4. Data Analysis:

-

Sum the total number of TJMs for each rat over the observation period.

-

Compare the mean TJM counts between safinamide-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 3: Immunohistochemical Analysis of Dopaminergic Neurons and Microglia

This protocol quantifies the extent of neuroprotection and neuroinflammation following a 6-OHDA lesion.

1. Materials:

-

Formaldehyde solution (4% in PBS)

-

Sucrose solutions (20% and 30% in PBS)

-

Cryostat or vibratome

-

Primary antibodies:

-

Anti-Tyrosine Hydroxylase (TH) for dopaminergic neurons (e.g., rabbit or mouse monoclonal).

-

Anti-Iba1 or Anti-MHC-II for microglia (e.g., goat or rabbit polyclonal).[10]

-

-

Appropriate fluorescently-labeled secondary antibodies.

-

Mounting medium with DAPI.

-

Fluorescence microscope and imaging software.

2. Procedure:

-

Tissue Preparation:

-

Deeply anesthetize the rat and perform transcardial perfusion with saline followed by 4% formaldehyde.

-

Dissect the brain and post-fix overnight in 4% formaldehyde.

-

Cryoprotect the brain by sequential immersion in 20% and 30% sucrose solutions until it sinks.

-

Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) through the substantia nigra (SNc) using a cryostat.

-

-

Immunostaining:

-

Wash sections in PBS.

-

Perform antigen retrieval if necessary.

-

Block non-specific binding with a blocking solution (e.g., 5% normal serum, 0.3% Triton X-100 in PBS) for 1-2 hours.

-

Incubate sections overnight at 4°C with primary antibodies (e.g., anti-TH and anti-MHC-II) diluted in blocking solution.

-

Wash sections in PBS and incubate with corresponding secondary antibodies for 1-2 hours at room temperature.

-

Wash again, mount sections onto slides, and coverslip with mounting medium containing DAPI.

-

-

Imaging and Quantification:

-

Acquire images of the SNc from both the lesioned (ipsilateral) and non-lesioned (contralateral) hemispheres.

-

Neuron Counting: Use stereological methods (e.g., optical fractionator) to count the total number of TH-positive cells in the SNc. Calculate neuronal survival as the percentage of TH-positive cells in the ipsilateral hemisphere relative to the contralateral side.[11]

-

Microglia Analysis: Quantify the number of activated (MHC-II positive) microglia in a defined area of the SNc.[10]

-

3. Data Analysis:

-

Compare the percentage of neuronal survival and the number of activated microglia between safinamide-treated and vehicle-treated groups.

References

- 1. researchgate.net [researchgate.net]

- 2. Randomized trial of safinamide add-on to levodopa in Parkinson's disease with motor fluctuations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigational agents in the treatment of Parkinson’s disease: focus on safinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Safinamide in neurological disorders and beyond: Evidence from preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safinamide in the management of patients with Parkinson’s disease not stabilized on levodopa: a review of the current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effects of safinamide on non-motor, cognitive, and behavioral symptoms in fluctuating Parkinson’s disease patients: a prospective longitudinal study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotection by safinamide in the 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. pure.psu.edu [pure.psu.edu]

- 14. Tremorolytic effects of safinamide in animal models of drug-induced parkinsonian tremor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Animal Models of Parkinson’s Disease: A Gateway to Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Neurochemical Studies of Safinamide Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safinamide mesylate is a pharmaceutical agent with a unique dual mechanism of action, making it a compound of significant interest for neurochemical research, particularly in the context of Parkinson's disease and other neurological disorders. It functions as a highly selective and reversible monoamine oxidase B (MAO-B) inhibitor, which increases the synaptic availability of dopamine. Additionally, it modulates glutamate release through the state- and use-dependent blockade of voltage-gated sodium channels.[1] These distinct actions on both the dopaminergic and glutamatergic systems offer a multifaceted approach to modulating neuronal activity.[2]

These application notes provide detailed protocols for in vivo neurochemical studies designed to investigate the effects of safinamide mesylate on neurotransmitter dynamics and neuronal activity. The methodologies described herein are based on established preclinical research and are intended to guide researchers in designing and executing robust in vivo experiments.

Mechanism of Action Overview

Safinamide's therapeutic potential stems from its ability to concurrently address two key pathways implicated in the pathophysiology of Parkinson's disease:

-

Dopaminergic Pathway: As a reversible MAO-B inhibitor, safinamide reduces the degradation of dopamine in the synaptic cleft, thereby prolonging its action and helping to alleviate the motor symptoms associated with dopamine deficiency.

-

Glutamatergic Pathway: By blocking voltage-gated sodium channels in a state-dependent manner, safinamide inhibits the excessive release of glutamate. This action is thought to contribute to its neuroprotective effects and may play a role in reducing levodopa-induced dyskinesia.

The following diagram illustrates the dual mechanism of action of safinamide.

Quantitative Data Presentation

The following tables summarize the quantitative effects of safinamide mesylate on various neurochemical and electrophysiological parameters as reported in preclinical in vivo studies.

| Parameter | Animal Model | Brain Region | Safinamide Dose/Concentration | Observed Effect | Reference |

| Glutamate Release (Veratridine-induced) | Rat | Hippocampus | 15 mg/kg, i.p. | Maximal inhibition of glutamate and GABA release. | Morari et al., 2018 |

| Rat | Subthalamic Nucleus | 15 mg/kg, i.p. | Attenuation of glutamate release. | Morari et al., 2018 | |

| Rat | Globus Pallidus | 15 mg/kg, i.p. | Attenuation of glutamate release. | Morari et al., 2018 | |

| Rat | Substantia Nigra Reticulata | 15 mg/kg, i.p. | Attenuation of glutamate release. | Morari et al., 2018 | |

| 6-OHDA-lesioned Rat | Globus Pallidus | >50% MAO-B inhibition dose | Inhibition of veratridine-evoked glutamate release. | Pisanò et al., 2020[3] | |

| 6-OHDA-lesioned Rat | Subthalamic Nucleus | >50% MAO-B inhibition dose | Inhibition of veratridine-evoked glutamate release. | Pisanò et al., 2020[3] | |

| GABA Release (Veratridine-induced) | Rat | Hippocampus | 15 mg/kg, i.p. | Maximal inhibition of GABA release. | Morari et al., 2018 |

| Rat | Subthalamic Nucleus, Globus Pallidus, Substantia Nigra Reticulata | 15 mg/kg, i.p. | No significant effect on GABA release. | Morari et al., 2018 | |

| Sodium Channel Inhibition (In Vitro) | Rat Cortical Neurons | - | IC50 = 8 µM (depolarized) | Inhibition of sodium channels. | Morari et al., 2018 |

| Rat Cortical Neurons | - | IC50 = 262 µM (resting) | Inhibition of sodium channels. | Morari et al., 2018 | |

| Spiny Projection Neuron (SPN) Firing Rate | Rat Striatal Slices | Striatum | 3-5 µM (IC50) | Reduction in SPN firing rate. | Nocentini et al., 2020[4] |

| Glutamatergic Synaptic Transmission | Rat Striatal Slices | Striatum | 3-5 µM (IC50) | Reduction in glutamatergic synaptic transmission. | Nocentini et al., 2020[4] |

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Measuring Neurotransmitter Release

This protocol details the methodology for in vivo microdialysis in rats to measure the effect of safinamide on extracellular levels of neurotransmitters such as dopamine and glutamate.

Experimental Workflow:

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Safinamide mesylate

-

Vehicle (e.g., saline)

-

Anesthetics (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 20 kDa molecular weight cutoff)

-

Guide cannulae

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, pH 7.4

-

Veratridine (for stimulated release studies)

-

HPLC system with electrochemical detection (HPLC-ECD) or LC-MS/MS

Procedure:

-

Animal Surgery and Probe Implantation:

-

Anesthetize the rat using an appropriate anesthetic regimen.

-

Secure the animal in a stereotaxic frame.

-

Perform a craniotomy over the brain region of interest (e.g., striatum, hippocampus, substantia nigra).

-

Implant a guide cannula stereotaxically to the target coordinates.

-

Secure the cannula to the skull with dental cement and anchor screws.

-

Allow the animal to recover for at least one week post-surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

-

Connect the probe to a microinfusion pump and a fraction collector.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a habituation and stabilization period of at least 1-2 hours.

-

Collect baseline dialysate samples for at least 60-80 minutes (3-4 fractions of 20 minutes each).

-

Administer safinamide mesylate or vehicle via intraperitoneal (i.p.) injection.

-

Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for a desired period (e.g., 2-3 hours).

-

For stimulated release studies, after a stable baseline is achieved post-safinamide administration, switch the perfusion medium to aCSF containing a stimulating agent like veratridine (e.g., 75 µM) for a defined period (e.g., 20-40 minutes) via reverse dialysis.

-

At the end of the experiment, euthanize the animal and verify the probe placement histologically.

-

-

Neurochemical Analysis:

-

Analyze the collected dialysate samples for neurotransmitter content using HPLC-ECD or LC-MS/MS.

-

Quantify the concentration of dopamine, glutamate, and their metabolites.

-

Express the results as a percentage of the baseline pre-injection levels.

-

Protocol 2: In Vitro Slice Electrophysiology (Patch-Clamp Recording)

This protocol describes the methodology for performing whole-cell patch-clamp recordings from neurons in acute brain slices to assess the effects of safinamide on neuronal excitability and synaptic transmission.

Experimental Workflow:

Materials:

-

Young adult rats or mice

-

Vibrating microtome (vibratome)

-

Dissection microscope

-

Patch-clamp rig (amplifier, micromanipulator, data acquisition system)

-

Recording chamber

-

Glass capillaries for pulling patch pipettes

-

Artificial cerebrospinal fluid (aCSF) for slicing and recording (composition may vary, but a typical recipe is: 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 2 mM CaCl2, 1 mM MgCl2, and 10 mM glucose, bubbled with 95% O2/5% CO2)

-

Internal pipette solution (composition depends on the recording configuration, a typical K-gluconate based solution is: 135 mM K-gluconate, 10 mM HEPES, 10 mM NaCl, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH adjusted to 7.3 with KOH)

-

Safinamide mesylate stock solution

Procedure:

-

Acute Brain Slice Preparation:

-

Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated slicing aCSF.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated slicing aCSF.

-

Cut coronal or sagittal slices (e.g., 250-300 µm thick) of the desired brain region (e.g., striatum) using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

-

-

Patch-Clamp Recording:

-

Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated recording aCSF at a rate of 2-3 mL/min.

-

Identify target neurons (e.g., spiny projection neurons in the striatum) using infrared differential interference contrast (IR-DIC) microscopy.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.

-

Approach the target neuron with the patch pipette and establish a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record baseline neuronal activity in either current-clamp (to measure firing rate and membrane potential) or voltage-clamp (to measure synaptic currents) mode.

-

Bath-apply safinamide at the desired concentrations (e.g., 1-100 µM).

-

Record the neuronal activity in the presence of safinamide to determine its effects on intrinsic excitability and synaptic transmission.

-

-

Data Analysis:

-

Analyze the recorded data to quantify changes in firing frequency, action potential properties, resting membrane potential, and the amplitude and frequency of excitatory postsynaptic currents (EPSCs).

-

Compare the pre- and post-safinamide application data to determine the drug's effects.

-

Signaling Pathway Visualization

The following diagram illustrates the simplified signaling pathways affected by safinamide, leading to its neurochemical effects.

References

- 1. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. Cellular Mechanisms Underlying Burst Firing in Substantia Nigra Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of safinamide on the glutamatergic striatal network in experimental Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental Protocols for Safinamide Administration in Rodent Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of safinamide in various rodent models of neurological disorders. The information is compiled from preclinical studies to guide researchers in designing and executing their own experiments.

Mechanism of Action

Safinamide exhibits a dual mechanism of action, targeting both dopaminergic and glutamatergic pathways.[1][2][3] It acts as a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B), which reduces the degradation of dopamine.[1] Additionally, it blocks voltage-dependent sodium (Na+) and calcium (Ca2+) channels, leading to an inhibition of excessive glutamate release.[1][4][5] This combined action makes safinamide a subject of interest in models of Parkinson's disease, epilepsy, and other neurological conditions.

Signaling Pathway of Safinamide's Dual Action

Caption: Dual mechanism of action of safinamide.

Data Presentation: Safinamide Dosage and Administration in Rodent Models

The following tables summarize the quantitative data from various preclinical studies.

Table 1: Safinamide in Rodent Models of Parkinson's Disease

| Rodent Model | Route of Administration | Dosage Range | Key Findings |

| 6-Hydroxydopamine (6-OHDA)-lesioned rats | Oral | 15 mg/kg | Prevented the levodopa-induced increase of glutamate release.[6] |

| MPTP-induced mice | Not specified | Not specified | Alleviated hyperalgesia by inhibiting DRG neuron hyperexcitability.[7] |

| Drug-induced parkinsonian tremor in rats | Intraperitoneal (IP) | 5.0-10.0 mg/kg | Significantly reduced tremulous jaw movements.[8] |

Table 2: Safinamide in Other Rodent Models

| Rodent Model | Route of Administration | Dosage Range | Key Findings |

| Chronic Constriction Injury (CCI) model of neuropathic pain in rats | Oral | 15, 30, 45, or 70 mg/kg (single dose); 15 and 45 mg/kg (repeated daily) | Dose-dependently improved neuropathic pain; repeated administration enhanced the effect.[9] |

| Myotonic mice (ADR model) | Intraperitoneal (IP) | 1, 3, and 10 mg/kg | Reduced the time of righting reflex (TRR), indicating an anti-myotonic effect.[10] |

| Maximal Electroshock (MES) test in mice (epilepsy model) | Intraperitoneal (IP) | ED50 = 7 mg/kg | Demonstrated anticonvulsant activity.[11] |

Experimental Protocols

Protocol 1: Induction of Parkinson's Disease in Rats using 6-OHDA and Safinamide Administration

This protocol is based on methodologies used in studies investigating the effects of safinamide on levodopa-induced dyskinesia.[6]

Materials:

-

6-hydroxydopamine (6-OHDA)

-

Saline

-

Levodopa

-

Safinamide

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic apparatus

-

Microsyringe

Procedure:

-

6-OHDA Lesioning:

-

Anesthetize the rats and place them in a stereotaxic apparatus.

-

Inject 6-OHDA into the medial forebrain bundle to induce a unilateral lesion of dopaminergic neurons.

-

Allow the animals to recover for a specified period (e.g., 3 weeks) to allow for the development of the lesion.

-

-

Drug Treatment:

-

Divide the lesioned rats into treatment groups: saline, levodopa alone, and levodopa plus safinamide.

-

Administer the treatments daily for a period of 21 days.

-

Safinamide (e.g., 15 mg/kg) is typically administered orally.

-

-

Behavioral and Molecular Analysis:

-

Assess abnormal involuntary movements (AIMs) to evaluate dyskinesia.

-

Conduct motor performance tests (e.g., cylinder test).

-

At the end of the treatment period, collect brain tissue for molecular and neurochemical analysis, such as evaluating the composition of striatal glutamatergic synapses and measuring glutamate and GABA release.

-

Experimental Workflow for 6-OHDA Model

Caption: Workflow for 6-OHDA lesioning and safinamide treatment.

Protocol 2: Induction of Neuropathic Pain in Rats using Chronic Constriction Injury (CCI) and Safinamide Administration

This protocol is adapted from studies evaluating the analgesic effects of safinamide.[9]

Materials:

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

Chromic gut sutures

-

Safinamide

-

Vehicle (e.g., saline)

-

Von Frey filaments

-

Weight-bearing apparatus

Procedure:

-

CCI Surgery:

-

Anesthetize the rats.

-

Expose the sciatic nerve in one hind limb.

-

Loosely ligate the nerve with chromic gut sutures at four locations.

-

-

Pain Assessment and Drug Administration:

-

Allow a post-operative recovery period (e.g., 14 days).

-

Assess baseline pain thresholds using von Frey filaments (mechanical allodynia) and a weight-bearing test.

-

Administer a single oral dose of safinamide at various concentrations (e.g., 15, 30, 45, 70 mg/kg) or vehicle.

-

Evaluate pain responses at specified time points after administration.

-

For chronic studies, administer safinamide (e.g., 15 and 45 mg/kg) orally once daily and assess pain on subsequent days (e.g., day 21).

-

Logical Relationship in CCI Model Experiment

Caption: Logical flow of the CCI neuropathic pain experiment.

Protocol 3: Voluntary Oral Administration in Mice

For studies requiring less stressful, voluntary oral administration, safinamide can be incorporated into a palatable jelly. This method is particularly useful for chronic dosing.[12]

Materials:

-

Safinamide

-

Gelatin

-

Sweetener (e.g., Splenda)

-

Flavoring essence

-

24-well tissue culture plate

-

Micro spatula

Procedure:

-

Jelly Preparation:

-

Prepare a stock solution of gelatin and a stock solution of sweetener and flavoring.

-

Calculate the amount of safinamide needed per jelly piece to achieve the desired dose.

-

Mix the safinamide with the jelly solution before it sets.

-

Pipette the mixture into the wells of a 24-well plate and allow it to set at 4°C.

-

-

Acclimation:

-

For several days prior to the experiment, provide the mice with vehicle jelly (without the drug) to acclimate them to eating it.

-

-

Drug Administration:

-

On the day of the experiment, provide each mouse with a pre-weighed piece of jelly containing the calculated dose of safinamide.

-

Ensure the mice consume the entire piece of jelly to receive the full dose.

-

This method can be adapted for various experimental paradigms, minimizing the stress associated with traditional gavage techniques.[12]

References

- 1. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Safinamide in the treatment pathway of Parkinson’s Disease: a European Delphi Consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Safinamide Modulates Striatal Glutamatergic Signaling in a Rat Model of Levodopa-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safinamide alleviates hyperalgesia via inhibiting hyperexcitability of DRG neurons in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tremorolytic effects of safinamide in animal models of drug-induced parkinsonian tremor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analgesic effect of safinamide mesylate in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical study of the antimyotonic efficacy of safinamide in the myotonic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iris.unife.it [iris.unife.it]

- 12. Voluntary oral administration of drugs in mice [protocols.io]

Application Note and Protocol: Analytical Validation for the Quantification of Safinamide in Human Plasma using UPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Safinamide is a selective and reversible monoamine oxidase-B (MAO-B) inhibitor used as an adjunctive treatment for Parkinson's disease.[1][2] Accurate quantification of safinamide in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note provides a detailed protocol for a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of safinamide in human plasma. The method is sensitive, specific, accurate, and precise, making it suitable for routine analysis in a clinical or research setting.

Experimental Protocols

Materials and Reagents

-

Safinamide reference standard (>99.0% purity)

-

Internal Standard (IS), e.g., Diclofenac or Safinamide-D4

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium acetate

-

Human plasma (drug-free)

-

DMSO

Instrumentation

-

UPLC system (e.g., Waters Acquity UPLC)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQD)

-

Analytical column (e.g., Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm or CORTECS C18, 100 x 4.6 mm, 2.7 µm)[3][4][5]

-

Data acquisition and processing software (e.g., MassLynx)

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions: Prepare primary stock solutions of safinamide and the internal standard (IS) at a concentration of 1 mg/mL in DMSO or methanol.[1]

-

Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve.[1]

-

Calibration Standards and Quality Control Samples: Spike drug-free human plasma with the appropriate working solutions to obtain calibration standards at concentrations ranging from 0.1 to 1000 ng/mL.[1] Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 150, and 750 ng/mL) in the same manner.[1]

Sample Preparation

-

Thaw frozen plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution (e.g., 500 ng/mL diazepam or other suitable IS).[6]

-

Add 300 µL of acetonitrile to precipitate plasma proteins.[6]

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 13,000 rpm for 15 minutes.[6]

-

Transfer the supernatant to an autosampler vial.

-

Inject 2 µL of the supernatant into the UPLC-MS/MS system.[3]

UPLC-MS/MS Conditions

Chromatographic Conditions:

-

Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[3]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[3] An alternative isocratic mobile phase could be 9.0 mM ammonium acetate buffer and acetonitrile (22.0:78.0).[1]

-

Flow Rate: 0.4 mL/min[3]

-

Column Temperature: 40°C[3]

-

Injection Volume: 2 µL[3]

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1][6]

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Desolvation Temperature: 350 - 800°C[6]

Method Validation Summary

The analytical method was validated according to the US FDA and ICH guidelines for bioanalytical method validation.[1]

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 0.1 to 1000 ng/mL.[1] The lower limit of quantification (LLOQ) was established at 1.0 ng/mL.[3][7]

| Parameter | Result |

| Linearity Range | 0.1 - 1000 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.998[5] |

| LLOQ | 1.0 ng/mL[3][7] |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels. The results were within the acceptable limits.

| QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low (2.0) | < 5.86%[3] | < 6.42%[3] | -7.63% to 4.02%[3] | -7.63% to 4.02%[3] |

| Medium 1 (800) | < 5.86%[3] | < 6.42%[3] | -7.63% to 4.02%[3] | -7.63% to 4.02%[3] |

| Medium 2 (1600) | < 5.86%[3] | < 6.42%[3] | -7.63% to 4.02%[3] | -7.63% to 4.02%[3] |

Note: Data from rat plasma studies are presented as representative values.[3]

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC concentrations.

| QC Level (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low (0.3) | 85.36% (Average)[1] | 81.22 - 90.09%[1] |

| Medium 1 (15) | 85.36% (Average)[1] | 81.22 - 90.09%[1] |

| Medium 2 (150) | 85.36% (Average)[1] | 81.22 - 90.09%[1] |

| High (750) | 85.36% (Average)[1] | 81.22 - 90.09%[1] |

| IS | 81.26%[1] | 91.26%[1] |

Note: Data from rat plasma studies are presented as representative values.[1]

Stability

Safinamide was found to be stable in human plasma under various storage and handling conditions.

| Stability Condition | Duration | Result |

| Room Temperature | 8 - 12 hours[1][6] | Stable |

| Refrigerated (4-8°C) | 12 hours - 4 weeks[1][6] | Stable |

| Freeze-Thaw Cycles (-20°C to 25°C) | 3 cycles[1][6] | Stable |

| Long-Term (-80°C) | 28 days[6] | Stable |

Visualizations

Caption: Experimental workflow for safinamide quantification in human plasma.

Caption: Logical relationship of analytical validation parameters.

Conclusion

The described UPLC-MS/MS method provides a robust and reliable approach for the quantification of safinamide in human plasma. The method meets the regulatory requirements for bioanalytical method validation, demonstrating high sensitivity, specificity, accuracy, and precision. This application note serves as a comprehensive guide for researchers and scientists involved in the clinical development and therapeutic monitoring of safinamide.

References

- 1. mdpi.com [mdpi.com]

- 2. Current analytical approaches for safinamide determination in pharmaceuticals and biological samples: a brief review [erurj.journals.ekb.eg]

- 3. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]

- 4. wjpsonline.com [wjpsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Development of Novel Safinamide Drug Delivery Systems

Introduction